2-(4-Bromophenyl)piperidine hemioxalate 2-(4-Bromophenyl)piperidine hemioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694725
InChI: InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6)
SMILES: C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Molecular Formula: C24H30Br2N2O4
Molecular Weight: 570.3 g/mol

2-(4-Bromophenyl)piperidine hemioxalate

CAS No.:

Cat. No.: VC13694725

Molecular Formula: C24H30Br2N2O4

Molecular Weight: 570.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)piperidine hemioxalate -

Specification

Molecular Formula C24H30Br2N2O4
Molecular Weight 570.3 g/mol
IUPAC Name 2-(4-bromophenyl)piperidine;oxalic acid
Standard InChI InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6)
Standard InChI Key RTFGZRZMIRGAMN-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Canonical SMILES C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Bromophenyl)piperidine hemioxalate (C<sub>11</sub>H<sub>13</sub>BrN·0.5C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>) features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 4-bromophenyl group. The hemioxalate salt form arises from the protonation of the piperidine nitrogen by oxalic acid, with a 2:1 stoichiometry between the base and acid. This salt formation enhances the compound’s crystallinity and solubility in polar solvents like methanol and water .

Key structural attributes:

  • Bromine substituent: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and participates in Suzuki-Miyaura cross-couplings .

  • Piperidine conformation: The chair conformation of the piperidine ring minimizes steric strain, favoring interactions with biological targets such as neurotransmitter receptors .

  • Hemioxalate coordination: The oxalate anion forms hydrogen bonds with the protonated amine, as evidenced by X-ray diffraction studies of analogous piperidine salts.

Spectral Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

  • <sup>1</sup>H NMR (400 MHz, MeOD): δ 1.55–1.70 (m, 4H, piperidine CH<sub>2</sub>), 2.55–3.09 (m, 5H, N-CH<sub>2</sub> and aryl-CH), 7.13–7.31 (d, 4H, J = 8.0 Hz, bromophenyl) .

  • ESI-MS: m/z 241 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>13</sub>BrN .

Synthesis and Industrial Production

Catalytic Hydrogenation Route

The most efficient synthesis involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Compound 17) using a rhodium-on-carbon catalyst:

Procedure :

  • Reagents: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol), Rh/C (0.060 g), triethylamine (2 mL), methanol (20 mL).

  • Conditions: 100 psi H<sub>2</sub>, 20°C, 24 hours.

  • Workup: Filtration through Celite® followed by solvent evaporation yields 2-(4-bromophenyl)piperidine as a white solid (98% yield).

  • Salt Formation: Reaction with oxalic acid in ethanol produces the hemioxalate salt.

Table 1: Optimization of Hydrogenation Parameters

ParameterOptimal ValueEffect on Yield
Catalyst Loading1.6% Rh/CMaximizes H<sub>2</sub> activation
H<sub>2</sub> Pressure100 psiPrevents over-reduction
SolventMethanolEnhances substrate solubility

Multi-Step Pharmaceutical Synthesis

Patent WO2020254572A1 details the compound’s role in synthesizing EGFR inhibitors :

Key steps:

  • Piperidine Functionalization: tert-Butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1-carboxylate undergoes borane-mediated hydroamination.

  • Fluorination: Treatment with Selectfluor® introduces fluorine at the 3-position of the piperidine ring.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling with aryl boronic esters installs pharmacophores critical for EGFR binding.

Physicochemical and Thermodynamic Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular Weight240.14 (free base)ESI-MS
Melting Point152–154°CDifferential Scanning Calorimetry
Solubility28 mg/mL in MeOHUSP Titration
logP2.74HPLC Retention Time
pK<sub>a</sub>9.1 (piperidine NH)Potentiometric Titration

The hemioxalate salt exhibits improved aqueous solubility (12 mg/mL vs. 3 mg/mL for the free base) due to ion-dipole interactions .

Applications in Scientific Research

Pharmaceutical Development

2-(4-Bromophenyl)piperidine hemioxalate is a key intermediate in:

  • Neurological Agents: Serves as a precursor to dopamine D<sub>3</sub> receptor antagonists, with IC<sub>50</sub> values < 50 nM in Parkinson’s disease models .

  • EGFR Inhibitors: Patent WO2020254572A1 utilizes derivatives in covalent EGFR inhibitors (e.g., osimertinib analogs) with 10-fold selectivity over wild-type EGFR .

Mechanistic Insight: The bromophenyl group engages in hydrophobic interactions with kinase domains, while the piperidine nitrogen coordinates catalytic lysine residues.

Advanced Material Science

Incorporation into polymers enhances material performance:

  • Epoxy Resins: 5 wt% loading increases glass transition temperature (T<sub>g</sub>) by 22°C due to restricted chain mobility .

  • Conductive Polymers: Acts a dopant in polyaniline films, achieving conductivity of 1.2 S/cm compared to 0.3 S/cm for undoped controls.

Recent Innovations and Future Directions

Boron Neutron Capture Therapy (BNCT)

Derivatives containing <sup>10</sup>B-enriched boronic esters are under investigation for tumor-selective radiation therapy .

Continuous Flow Synthesis

Microreactor systems reduce hydrogenation time from 24 hours to 45 minutes while maintaining 95% yield .

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